REACTION_CXSMILES
|
[CH:1]1[CH:2]=[CH:3][C:4]2[S:9][N:8]=[C:7]([N:10]3[CH2:15][CH2:14][N:13]([CH2:16][CH2:17][C:18]4[CH:19]=[C:20]5[CH2:28][C:26](=[O:27])[NH:25][C:21]5=[CH:22][C:23]=4[Cl:24])[CH2:12][CH2:11]3)[C:5]=2[CH:6]=1.[CH3:29][S:30]([OH:33])(=[O:32])=[O:31]>C(O)(C)C>[CH3:29][S:30]([OH:33])(=[O:32])=[O:31].[CH:1]1[CH:2]=[CH:3][C:4]2[S:9][N:8]=[C:7]([N:10]3[CH2:11][CH2:12][N:13]([CH2:16][CH2:17][C:18]4[CH:19]=[C:20]5[CH2:28][C:26](=[O:27])[NH:25][C:21]5=[CH:22][C:23]=4[Cl:24])[CH2:14][CH2:15]3)[C:5]=2[CH:6]=1 |f:3.4|
|
Name
|
|
Quantity
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1 g
|
Type
|
reactant
|
Smiles
|
C=1C=CC2=C(C1)C(=NS2)N3CCN(CC3)CCC=4C=C5C(=CC4Cl)NC(=O)C5
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
140 mg
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After a few minutes the slurry which formed
|
Type
|
CUSTOM
|
Details
|
precipitated
|
Type
|
FILTRATION
|
Details
|
The salt was harvested by filtration through a 5 μm polytetrafluoroethylene membrane
|
Name
|
Ziprasidone Mesylate
|
Type
|
|
Smiles
|
CS(=O)(=O)O.C=1C=CC2=C(C1)C(=NS2)N3CCN(CC3)CCC=4C=C5C(=CC4Cl)NC(=O)C5
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |